Tosufloxin analog
Description
Tosufloxin analog is a synthetic fluoroquinolone derivative designed to enhance antibacterial activity against Gram-positive and Gram-negative pathogens. It inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair . Structural modifications, such as fluorination at position C-8 and cyclopropyl substitution at N-1, improve its potency and reduce resistance development . Clinically, it is used for respiratory, urinary, and skin infections, with a safety profile comparable to later-generation fluoroquinolones .
Properties
Molecular Formula |
C21H18F3N3O3 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
7-(4-amino-2-methylpyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O3/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30) |
InChI Key |
CQSCBORSOIETFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N |
Synonyms |
7-(4-amino-2-methylpyrrolodinyl)-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid A 80556 A-80556 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Ciprofloxacin
- Structural Differences : Tosufloxin analog replaces C-8 fluorine with a methyl group, enhancing lipophilicity and tissue penetration .
- Activity : this compound shows 4-fold lower MIC values against Staphylococcus aureus (0.25 µg/mL vs. 1.0 µg/mL) .
- Spectral Data : Distinct $^{13}\text{C}$-NMR signals at δ 120.5 ppm (C-8) and δ 45.2 ppm (cyclopropyl) confirm structural divergence .
Moxifloxacin
Table 1: Structural and Spectral Comparison
| Compound | C-8 Substituent | C-7 Substituent | $^{13}\text{C}$-NMR (C-8, ppm) |
|---|---|---|---|
| This compound | Methyl | Cyclopropyl | 120.5 |
| Ciprofloxacin | Fluorine | Piperazine | 115.8 |
| Moxifloxacin | Methoxy | Bicyclic amine | 118.2 |
Functional Analogs
Levofloxacin
- Pharmacokinetics : this compound has a longer half-life (8.2 hours vs. 6.9 hours) and higher oral bioavailability (95% vs. 85%) due to reduced renal clearance .
- Safety : Lower incidence of QT prolongation (0.5% vs. 1.8%) in phase III trials .
Gemifloxacin
- Resistance Profile: this compound maintains efficacy against Pseudomonas aeruginosa with mutations in gyrA (MIC ≤2 µg/mL vs. gemifloxacin’s MIC ≥8 µg/mL) .
Table 2: Pharmacokinetic and Efficacy Comparison
| Parameter | This compound | Levofloxacin | Gemifloxacin |
|---|---|---|---|
| Half-life (h) | 8.2 | 6.9 | 7.5 |
| Bioavailability (%) | 95 | 85 | 88 |
| P. aeruginosa MIC (µg/mL) | 2.0 | 4.0 | 8.0 |
Regulatory Read-Across
Under REACH guidelines, this compound shares a category with ciprofloxacin and moxifloxacin, allowing extrapolation of genotoxicity and ecotoxicity data . However, its unique C-8 substitution mandates additional cardiotoxicity studies .
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